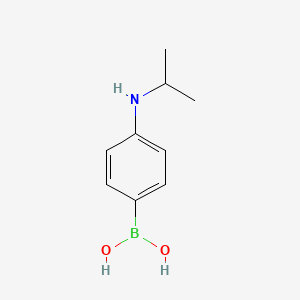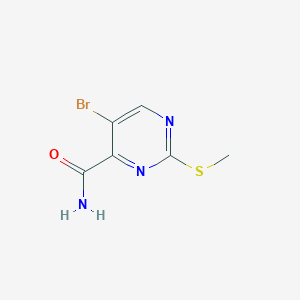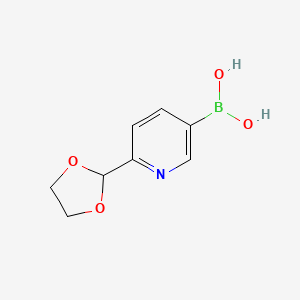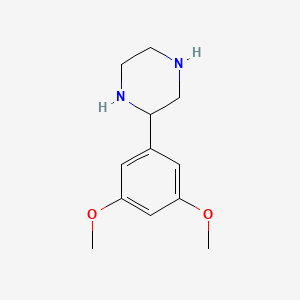
(4-(Isopropylamino)phenyl)boronic acid
Vue d'ensemble
Description
(4-(Isopropylamino)phenyl)boronic acid: is an organic compound with the molecular formula C9H14BNO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylamino group
Mécanisme D'action
Target of Action
The primary target of the compound (4-(Isopropylamino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopropylamino)phenyl)boronic acid typically involves the following steps:
Amination Reaction: The starting material, 4-bromoaniline, undergoes an amination reaction with isopropylamine to form 4-(isopropylamino)aniline.
Borylation Reaction: The 4-(isopropylamino)aniline is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction introduces the boronic acid group to the phenyl ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-(Isopropylamino)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, alcohols.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: (4-(Isopropylamino)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Boronic acid derivatives are explored for their anticancer, antibacterial, and antiviral properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it valuable in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the isopropylamino group, making it less specific in certain reactions.
(4-Methylphenyl)boronic acid: Contains a methyl group instead of an isopropylamino group, resulting in different reactivity and applications.
(4-Aminophenyl)boronic acid: Has an amino group instead of an isopropylamino group, affecting its binding properties and reactivity.
Uniqueness: (4-(Isopropylamino)phenyl)boronic acid is unique due to the presence of the isopropylamino group, which enhances its reactivity and specificity in various chemical and biological applications. This structural feature allows it to form stronger and more selective interactions with target molecules, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
[4-(propan-2-ylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSHCMVTELTHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660645 | |
| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219945-56-9 | |
| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)








![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
